N-methyl-2-nitrosoethanamine
Description
Chemical Identity: N-Methyl-2-nitrosoethanamine (CAS: 10595-95-6) is a nitrosamine with the molecular formula C₃H₈N₂O and a molecular weight of 88.11 g/mol. Its structure consists of a methyl group and an ethyl group bonded to a nitroso (–N=O) functional group, represented as CH₃–N(NO)–CH₂CH₃ .
Synonyms:
Applications: Primarily used as a pharmaceutical intermediate in custom synthesis and reference standard production .
Properties
Molecular Formula |
C3H8N2O |
|---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
N-methyl-2-nitrosoethanamine |
InChI |
InChI=1S/C3H8N2O/c1-4-2-3-5-6/h4H,2-3H2,1H3 |
InChI Key |
GCKMHNBQXWJZIC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN=O |
Origin of Product |
United States |
Biological Activity
N-Methyl-2-nitrosoethanamine (NMEA) is a member of the nitrosamine family, which are compounds known for their biological activity, particularly their carcinogenic potential. This article explores the biological activity of NMEA, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.
This compound has the chemical formula CHNO and is characterized by a nitroso group (-NO) attached to a secondary amine. Its structure influences its reactivity and interaction with biological systems.
Mechanisms of Carcinogenicity
Nitrosamines, including NMEA, are primarily known for their role as carcinogens. The carcinogenic mechanism typically involves metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, resulting in mutations. The following table summarizes key findings related to the carcinogenic mechanisms of nitrosamines:
| Compound | Metabolic Activation | Key Findings |
|---|---|---|
| This compound | Cytochrome P450-mediated oxidation | Forms DNA adducts leading to mutations |
| N-Nitrosodimethylamine (NDMA) | Hydroxylation followed by dealkylation | Induces tumors in multiple animal models |
| N-Methyl-N-nitrosourea (MNU) | Direct alkylation of DNA | Associated with reduced fertility and tumorigenesis |
Toxicological Profiles
Research indicates that NMEA exhibits significant toxicity in various biological models. A study focusing on related nitrosamines, such as MNU, demonstrated that exposure leads to substantial reproductive toxicity and increased cancer risk. For instance, female Swiss albino mice treated with MNU showed a 42.85% reduction in pregnancy efficiency compared to control groups, highlighting the compound's detrimental effects on reproductive health .
Case Study: Reproductive Toxicity
In a controlled study involving multiple doses of MNU (50 mg/kg), researchers observed notable changes in body weight and food intake among treated mice. Histopathological examinations revealed damage in vital organs, suggesting systemic toxicity linked to nitrosamine exposure. These findings are critical as they underscore the potential health risks associated with NMEA and similar compounds.
Environmental and Dietary Exposure
N-nitrosamines are prevalent in various environmental contexts, including food products and water supplies. They can form in processed meats and other foods containing nitrites when exposed to certain conditions. Understanding dietary exposure is essential for assessing public health risks associated with compounds like NMEA.
Summary of Biological Activity
The biological activity of this compound is primarily characterized by its carcinogenic potential through DNA damage mechanisms. The following points summarize the key aspects of its biological activity:
- Carcinogenicity : NMEA is implicated in cancer development through DNA adduct formation.
- Reproductive Toxicity : Studies indicate significant impacts on fertility in animal models.
- Environmental Presence : Commonly found in food products and as environmental contaminants.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key properties of N-methyl-2-nitrosoethanamine and related nitrosamines:
Key Observations :
- Structural Differences :
Toxicity and Regulatory Status
This compound :
NDMA :
NDELA :
- Associated with bladder and liver carcinogenicity in animal studies. Regulated under EU REACH and FDA guidelines for cosmetics and industrial products .
Regulatory Comparison :
Analytical Detection
- Chromatography : Ion chromatography (IC) and LC-MS/MS are standard methods for detecting nitrosamines in pharmaceuticals and environmental samples .
- NDMA Detection : EPA Method 521 prioritizes GC-MS for trace analysis in water .
Research and Industry Implications
- Pharmaceuticals: this compound’s role as an intermediate necessitates stringent impurity control to avoid genotoxic risks .
- Environmental Concerns : NDMA’s presence in drinking water (from industrial discharges) has prompted widespread monitoring, whereas this compound’s environmental impact remains less studied .
Q & A
Q. What are the recommended methods for synthesizing and characterizing N-methyl-2-nitrosoethanamine in laboratory settings?
Synthesis typically involves nitrosation of the parent amine (e.g., N-methylethanamine) using nitrosating agents like sodium nitrite under acidic conditions. Reaction parameters (temperature, pH, and stoichiometry) must be tightly controlled to minimize side products such as N-nitrosodimethylamine (NDMA), a common byproduct in nitrosamine synthesis . Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and infrared (IR) spectroscopy to verify functional groups. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended .
Q. Which analytical techniques are most suitable for detecting trace levels of this compound in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits < 1 ppb) and selectivity. Isotope dilution using deuterated internal standards (e.g., -N-nitrosodimethylamine) improves accuracy by correcting for matrix effects . Gas chromatography (GC) with nitrogen-phosphorus detection (NPD) is an alternative for volatile derivatives, though derivatization steps may introduce artifacts .
Q. How should researchers ensure stability during storage of this compound?
Store the compound at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent photolytic and thermal degradation. Regular stability testing via HPLC or LC-MS is critical, as nitroso compounds can degrade into secondary amines and nitrosative byproducts under suboptimal conditions .
Advanced Research Questions
Q. What experimental strategies can elucidate the thermal decomposition pathways of this compound?
Controlled pyrolysis studies coupled with GC-MS or thermogravimetric analysis (TGA) can identify degradation products. For mechanistic insights, use isotopic labeling (e.g., -labeled precursors) to track nitrogen migration during decomposition. Computational modeling (DFT or MD simulations) may further predict reactive intermediates and transition states .
Q. How do researchers address contradictions in reported toxicological data for this compound?
Discrepancies often arise from variations in exposure models (in vitro vs. in vivo) or metabolic activation pathways. To resolve these:
- Conduct comparative studies using standardized cell lines (e.g., HepG2 for hepatic toxicity) and animal models (rodents).
- Employ metabolomic profiling to identify species-specific metabolic products (e.g., cytochrome P450-mediated activation).
- Validate findings against structurally similar nitrosamines (e.g., NDMA) with well-documented toxicokinetics .
Q. What methodologies are recommended for studying the compound’s reactivity in environmental or biological systems?
- Environmental fate : Use -labeled this compound in soil/water microcosms to track mineralization or adsorption.
- Biological interactions : Apply fluorescence quenching assays or surface plasmon resonance (SPR) to study DNA adduct formation. For in vivo reactivity, utilize transgenic rodent models with reporter genes sensitive to alkylating agents .
Methodological Notes
- Avoiding Artifacts : Pre-chill reagents during synthesis to suppress unintended nitrosation. Use nitrosamine-free solvents (e.g., distilled-in-glass grade) to prevent contamination .
- Regulatory Compliance : Follow EMA guidelines for nitrosamine risk assessment, including limits of 18 ng/day for genotoxic impurities in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
